1,2-Di(thiazol-2-yl)ethane-1,2-dione
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Overview
Description
1,2-Di(thiazol-2-yl)ethane-1,2-dione is a heterocyclic compound featuring two thiazole rings connected by an ethane-1,2-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione typically involves the reaction of thiazole derivatives with suitable reagents to form the desired compound. One common method involves the condensation of thiazole-2-carboxylic acid with oxalyl chloride, followed by cyclization to form the ethane-1,2-dione bridge .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(thiazol-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
1,2-Di(thiazol-2-yl)ethane-1,2-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its charge transport properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Employed in the synthesis of polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Di(thiazol-2-yl)ethane-1,2-dione varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Similar structure but with thiophene rings instead of thiazole rings.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Uniqueness
1,2-Di(thiazol-2-yl)ethane-1,2-dione is unique due to its dual thiazole rings and ethane-1,2-dione bridge, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLJTVFJQQPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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